molecular formula C6H12N2O B13617887 2-Cyclobutyl-N-hydroxyacetimidamide

2-Cyclobutyl-N-hydroxyacetimidamide

Cat. No.: B13617887
M. Wt: 128.17 g/mol
InChI Key: GOWJYJWLSDUDJT-UHFFFAOYSA-N
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Description

2-Cyclobutyl-N’-hydroxyethanimidamide is an organic compound with the molecular formula C6H12N2O It features a cyclobutyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amidine structure.

Industrial Production Methods: While specific industrial production methods for 2-cyclobutyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amidines.

Scientific Research Applications

2-Cyclobutyl-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N’-hydroxyethanimidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amidine group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclobutyl group provides hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

    Cyclobutylamine: Shares the cyclobutyl group but lacks the amidine and hydroxyl functionalities.

    N-Hydroxyethanimidamide: Contains the amidine and hydroxyl groups but lacks the cyclobutyl moiety.

Uniqueness: 2-Cyclobutyl-N’-hydroxyethanimidamide is unique due to the combination of the cyclobutyl group and the amidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-cyclobutyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H12N2O/c7-6(8-9)4-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

GOWJYJWLSDUDJT-UHFFFAOYSA-N

Isomeric SMILES

C1CC(C1)C/C(=N/O)/N

Canonical SMILES

C1CC(C1)CC(=NO)N

Origin of Product

United States

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